BenchChemオンラインストアへようこそ!

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1107625-56-8) is a fused pyrrolo[3,4-d]pyrimidine heterocycle bearing a 2-methoxy electron-donating substituent and a tert-butyl carbamate (Boc) protecting group on the pyrrole nitrogen. The compound serves as a versatile, selectively protected intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with a molecular weight of 251.28 g/mol and a computed LogP of 0.8.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 1107625-56-8
Cat. No. B1443362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
CAS1107625-56-8
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3
InChIKeyYJISXFZCCSILHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1107625-56-8): A Protected Pyrrolopyrimidine Building Block for Medicinal Chemistry Procurement


tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1107625-56-8) is a fused pyrrolo[3,4-d]pyrimidine heterocycle bearing a 2-methoxy electron-donating substituent and a tert-butyl carbamate (Boc) protecting group on the pyrrole nitrogen . The compound serves as a versatile, selectively protected intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with a molecular weight of 251.28 g/mol and a computed LogP of 0.8 [1].

Why Analog Substitution of tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Risks Reactivity and Physicochemical Mismatch


Direct replacement of the 2-methoxy substituent with a 2-chloro, 2-methylthio, or 2-methyl analog fundamentally alters the electronic character and physicochemical profile of the scaffold. The 2-methoxy group exerts a +M electron-donating effect that increases the electron density of the pyrimidine ring, whereas a 2-chloro substituent is electron-withdrawing by induction, leading to different reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Quantitatively, the 2-methoxy derivative exhibits a computed LogP of 0.80, higher than the 2-chloro analog (LogP 0.59), indicating greater lipophilicity that impacts solubility and membrane permeability [2]. These divergences mean that a simple substitution of one building block for another will not yield equivalent downstream products without extensive re-optimization of reaction conditions and may alter the pharmacokinetic profile of final compounds.

Quantitative Differentiation Evidence for tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate vs. Closest Analogs


Enhanced Lipophilicity (ΔLogP = +0.21) Relative to 2-Chloro Analog

The target compound exhibits a computed LogP of 0.80, compared to 0.59 for the 2-chloro analog (tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, CAS 1211581-47-3) [1]. This 0.21-unit increase in lipophilicity can influence solubility and passive membrane permeability, potentially offering advantages for CNS-targeted projects where slightly higher LogP is desired.

Lipophilicity Drug-likeness Membrane permeability

Increased Hydrogen Bond Acceptor (HBA) Count vs. 2-Chloro Analog

The 2-methoxy substituent introduces an additional hydrogen bond acceptor atom relative to the 2-chloro analog. The target compound has 5 HBA (three from the pyrimidine ring nitrogens and carbonyl, plus the methoxy oxygen and carbamate carbonyl), whereas the 2-chloro analog has 4 HBA (chlorine is a poor HBA) [1]. This difference affects the compound's intermolecular interaction profile and may influence solubility and protein binding.

Hydrogen bonding Drug-likeness Medicinal chemistry

Higher Vendor Purity Specification (NLT 98%) vs. Typical 95% for Analogous Building Blocks

At least one supplier (MolCore) lists the target compound with a purity specification of NLT 98% , while other vendors of closely related analogs, such as the 2-chloro derivative, typically offer 95% purity (e.g., LeYan for the target compound at 95%, AKSci for the 2-chloro analog at 95%) . The higher purity grade reduces the need for additional purification before use in sensitive catalytic reactions.

Purity Quality control Procurement

Patent-Documented Utility as a Key Intermediate in Kinase Inhibitor Synthesis

The target compound is explicitly cited as a synthetic intermediate in patent WO2009014637A3, which describes heterocyclic amide compounds as protein kinase inhibitors [1]. The downstream deprotected product, 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7), is generated by Boc cleavage and used directly in the synthesis of bioactive molecules. This patent linkage provides a validated synthetic route context that is not universally available for all analogs.

Kinase inhibitor Intermediate Patent protection

Procurement-Relevant Application Scenarios for tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate


Synthesis of CNS-Targeted Kinase Inhibitor Libraries

The compound's higher LogP (0.80 vs. 0.59 for the 2-chloro analog) and low hydrogen bond donor count (HBD = 0) position it as a preferred starting material for CNS kinase inhibitor programs where slightly elevated lipophilicity and absence of HBD favor blood-brain barrier penetration [1].

Multi-Step Synthesis Requiring High-Purity Intermediates

The availability of this compound with NLT 98% purity from select vendors reduces the need for post-purchase purification . This is critical in multi-step divergent synthesis where accumulating impurities can compromise final compound purity and biological assay reproducibility.

Late-Stage Boc Deprotection for Amine Diversification

The tert-butyl carbamate protecting group enables late-stage deprotection under acidic conditions (e.g., TFA or HCl) to reveal the free pyrrole amine, which can then be functionalized with diverse electrophiles. This strategy is documented in patent WO2009014637A3 [2].

Scaffold for Hydrogen Bond-Rich Ligand Design

With 5 hydrogen bond acceptors, this scaffold provides additional polar contacts for target engagement compared to the 2-chloro analog (4 HBA). This property suits programs targeting polar binding pockets requiring multiple HBA interactions [1].

Quote Request

Request a Quote for tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.